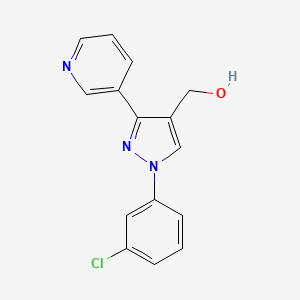
N-(2-(2-(4-Methoxybenzylidene)hydrazino)-2-oxoethyl)-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(2-(4-Methoxybenzyliden)hydrazino)-2-oxoethyl)-4-methylbenzamid ist eine komplexe organische Verbindung, die für ihre einzigartige chemische Struktur und ihre potenziellen Anwendungen in verschiedenen Bereichen bekannt ist. Diese Verbindung enthält eine Hydrazinogruppe, eine Methoxybenzyliden-Einheit und eine Methylbenzamid-Gruppe, was sie zu einem interessanten Objekt in der synthetischen Chemie und pharmazeutischen Forschung macht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-(2-(2-(4-Methoxybenzyliden)hydrazino)-2-oxoethyl)-4-methylbenzamid beinhaltet typischerweise einen mehrstufigen Reaktionsprozess. Ein übliches Verfahren beginnt mit der Reaktion von 4-Methoxybenzaldehyd mit Hydrazinhydrat, um 4-Methoxybenzylidenhydrazin zu bilden. Dieses Zwischenprodukt wird dann in Gegenwart einer Base wie Triethylamin mit 4-Methylbenzoylchlorid umgesetzt, um das Endprodukt zu erhalten .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber im größeren Maßstab, beinhalten, wobei automatisierte Reaktoren und optimierte Reaktionsbedingungen eingesetzt werden, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von Mikrowellenbestrahlung wurde ebenfalls untersucht, um die Reaktionsgeschwindigkeit und Effizienz zu verbessern .
Chemische Reaktionsanalyse
Arten von Reaktionen
N-(2-(2-(4-Methoxybenzyliden)hydrazino)-2-oxoethyl)-4-methylbenzamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, insbesondere an der Hydrazinogruppe.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem Medium.
Reduktion: Natriumborhydrid in Methanol.
Substitution: Alkylhalogenide in Gegenwart einer Base wie Natriumhydroxid.
Hauptprodukte, die gebildet werden
Oxidation: Bildung der entsprechenden Carbonsäuren oder Ketone.
Reduktion: Bildung von Aminen oder Alkoholen.
Substitution: Bildung von substituierten Hydrazinderivaten.
Wissenschaftliche Forschungsanwendungen
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf sein Potenzial als antimikrobielles und Antikrebsmittel untersucht.
Medizin: Wird auf seine pharmakologischen Eigenschaften untersucht, darunter entzündungshemmende und antioxidative Wirkungen.
Industrie: Wird bei der Entwicklung neuer Materialien mit spezifischen chemischen Eigenschaften eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von N-(2-(2-(4-Methoxybenzyliden)hydrazino)-2-oxoethyl)-4-methylbenzamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität hemmen, was zu verschiedenen biologischen Wirkungen führt. Zum Beispiel kann die antimikrobielle Aktivität auf die Hemmung der Synthese der bakteriellen Zellwand oder die Störung zellulärer Prozesse zurückzuführen sein .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-(2-(4-Methoxybenzylidene)hydrazino)-2-oxoethyl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted hydrazino derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of N-(2-(2-(4-Methoxybenzylidene)hydrazino)-2-oxoethyl)-4-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N-(2-(2-(4-Methoxybenzyliden)hydrazino)-N-(2-methylphenyl)-2-oxoacetamid
- 2-(2-(4-Methoxybenzyliden)hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamid
Einzigartigkeit
N-(2-(2-(4-Methoxybenzyliden)hydrazino)-2-oxoethyl)-4-methylbenzamid zeichnet sich durch seine spezifische Kombination von funktionellen Gruppen aus, die ihm eine einzigartige chemische Reaktivität und biologische Aktivität verleihen. Insbesondere die Methoxybenzyliden-Einheit trägt zu seinen besonderen Eigenschaften im Vergleich zu anderen ähnlichen Verbindungen bei.
Eigenschaften
CAS-Nummer |
468073-22-5 |
|---|---|
Molekularformel |
C18H19N3O3 |
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
N-[2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-methylbenzamide |
InChI |
InChI=1S/C18H19N3O3/c1-13-3-7-15(8-4-13)18(23)19-12-17(22)21-20-11-14-5-9-16(24-2)10-6-14/h3-11H,12H2,1-2H3,(H,19,23)(H,21,22)/b20-11+ |
InChI-Schlüssel |
GBYWAMJTCHLRSF-RGVLZGJSSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)OC |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[4-(dimethylamino)phenyl]-4-(3-fluoro-4-methylbenzoyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12024579.png)
![2-(4-butoxyphenoxy)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]acetamide](/img/structure/B12024581.png)

![(5Z)-5-[[3-(3-chloro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12024584.png)

![N-[4-(dimethylamino)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12024599.png)

![3-(2,3-Dihydrobenzo[B][1,4]dioxin-7-YL)-1-M-tolyl-1H-pyrazole-5-carboxylic acid](/img/structure/B12024609.png)

![4-(4-chlorophenyl)-3-[(2,4-dichlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B12024631.png)

![2-((3-(4-chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-isopropylphenyl)acetamide](/img/structure/B12024641.png)


